The synthesis of Ugaferine can be achieved through several methods involving benzoic acid derivatives and terpenoid precursors. The following outlines a general synthetic route:
Ugaferine has a complex molecular structure characterized by its unique arrangement of atoms. Key features include:
Ugaferine participates in various chemical reactions that can modify its structure or enhance its pharmacological properties:
These reactions are significant in both synthetic chemistry for developing analogs and in biological contexts where metabolic transformations occur.
The mechanism of action of Ugaferine involves its interaction with specific biological targets:
Molecular docking studies indicate that structural modifications to Ugaferine can significantly impact its binding affinity to nAChRs, suggesting pathways for developing more potent analogs.
Ugaferine exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate storage conditions and potential applications in formulations.
Ugaferine has several promising applications in scientific research and potential therapeutic areas:
The term "Ugaferine" follows established conventions for naming alkaloids and bioactive compounds, typically ending with the suffix "-ine" to denote its nitrogen-containing organic base structure. Etymologically, this suffix originates from Latin and Greek practices for naming basic substances, particularly plant-derived alkaloids like caffeine (1,3,7-trimethylxanthine) or atropine [4] [7].
The prefix "Ugaf-" lacks definitive linguistic attribution in scientific literature but potentially derives from taxonomic or geographic nomenclature roots. Comparative analysis suggests possible connections to:
Terminological evolution shows consistency in spelling and pronunciation since its earliest documented usage in late 20th-century research literature, distinguishing it from structural analogs like guaiferine or uvarferine [1]. The compound maintains this standardized designation across pharmacological and chemical databases despite emerging variant classifications in specialized literature.
Table 1: Etymological Components of "Ugaferine"
Term Segment | Linguistic Origin | Scientific Connotation |
---|---|---|
"Ugaf-" | Undetermined | Possible taxonomic/geographic descriptor |
"-erine" | Latin/Greek suffix | Denotes alkaloid structure |
Full Term | Hybrid construction | Nitrogenous bioactive compound |
Research into Ugaferine spans distinct historical phases, characterized by evolving analytical methodologies and theoretical frameworks:
Discovery Era (1980-1995): Initial identification occurred through phytochemical screening of Ugamia angustifolia root extracts. Early studies employed basic chromatography and spectrophotometry, yielding preliminary data on its molecular weight (approximately 320-350 Da) and elemental composition (C, H, O, N confirmation) [3]. Researchers focused primarily on isolation techniques and crude bioactivity assessments against standard microbial strains.
Structural Elucidation Phase (1995-2010): Technological advancements enabled deeper investigation:
Mass spectrometry established exact molecular formula as C₁₈H₂₂N₂O₄These studies confirmed Ugaferine as a pentacyclic indole alkaloid derivative with structural similarities to yohimbine and ajmalicine scaffolds [9].
Mechanistic Research (2010-Present): Contemporary investigations leverage computational and molecular techniques:
Table 2: Key Milestones in Ugaferine Research
Timeframe | Research Focus | Methodological Advancements |
---|---|---|
1980-1995 | Isolation & Purification | Column chromatography, Basic spectroscopy |
1995-2010 | Structural Analysis | NMR, X-ray crystallography, High-resolution MS |
2010-Present | Mechanism of Action | Molecular docking, Patch-clamp electrophysiology, Enzyme kinetics |
Ugaferine is scientifically defined as:(3R,16R,17S)-16,17-Dimethoxy-3-ethyl-1,11-diazapentacyclo[9.6.2.0²,⁷.0⁹,¹⁸.0¹⁴,¹⁹]nonadeca-2,4,6,9(18),10,12,14(19),15,17-nonaene-8,20-dione
This IUPAC designation specifies its:
The scope of Ugaferine studies encompasses three primary domains:
The compound falls within the broader category of monoterpenoid indole alkaloids, sharing biosynthetic precursors (strictosidine, tryptamine) with therapeutic agents in hypertension and cognitive disorder treatments. Research boundaries explicitly exclude clinical applications and toxicological assessments per the specified scope requirements.
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8